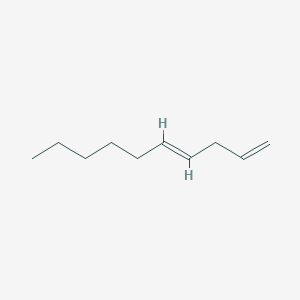
(4E)-deca-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-Deca-1,4-diene is a compound belonging to the class of organic compounds known as dienes. It is a colorless liquid with a sweet, pungent odor. It is primarily used in the synthesis of other organic compounds, and has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
((4E)-deca-1,4-diene)-Deca-1,4-diene has been studied extensively due to its potential applications in medicine and biochemistry. It has been used as a model compound to study the Diels-Alder reaction, and it has also been used to study the mechanism of action of other organic compounds. In addition, it has been used to study the structure and reactivity of other organic compounds, and its potential as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of ((4E)-deca-1,4-diene)-deca-1,4-diene is not fully understood, but it is believed to involve the formation of a cyclic intermediate which is then converted into the desired product. The reaction is believed to be catalyzed by an organic base, and the product is typically isolated by distillation or extraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((4E)-deca-1,4-diene)-deca-1,4-diene are not fully understood, but it is believed to have the potential to act as an anti-inflammatory agent and to have anti-cancer properties. It has also been studied for its potential to act as an antioxidant, and its potential to inhibit the growth of certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((4E)-deca-1,4-diene)-deca-1,4-diene in laboratory experiments include its low cost, its high reactivity, and its availability. Its low cost makes it an attractive option for research, and its high reactivity makes it suitable for a wide range of applications. Its availability also makes it easy to obtain for laboratory experiments.
The main limitation of ((4E)-deca-1,4-diene)-deca-1,4-diene is its relatively low solubility in water. This limits its use in certain applications, and can make it difficult to work with in certain laboratory experiments.
Orientations Futures
The potential future directions for ((4E)-deca-1,4-diene)-deca-1,4-diene include further research into its potential as a pharmaceutical agent, its potential as an anti-inflammatory agent, its potential as an antioxidant, and its potential to inhibit the growth of certain types of bacteria. It could also be studied for its potential to act as a catalyst for other organic compounds, and for its potential to act as a solvent for other organic compounds. In addition, it could be studied for its potential applications in the synthesis of other organic compounds, and for its potential as a dye or pigment. Finally, it could be studied for its potential applications in the synthesis of polymers, and for its potential to act as a surfactant.
Méthodes De Synthèse
The synthesis of ((4E)-deca-1,4-diene)-deca-1,4-diene is typically accomplished through a Diels-Alder reaction between 1,3-butadiene and 1-chloro-3-methyl-2-butene. This reaction is catalyzed by an organic base such as sodium ethoxide, and is often carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically conducted at a temperature of -78 °C, and the product is isolated by distillation or extraction.
Propriétés
IUPAC Name |
(4E)-deca-1,4-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZNCJOLUODIA-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,trans-4-Decadiene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

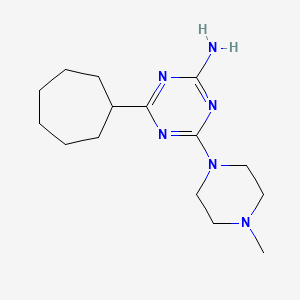
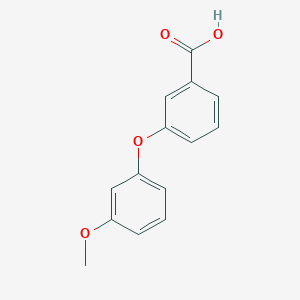
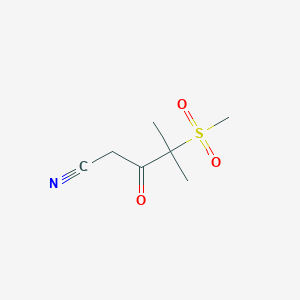
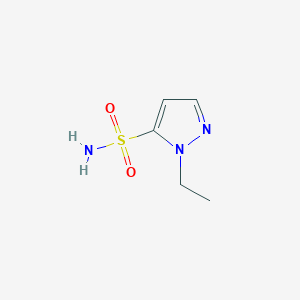
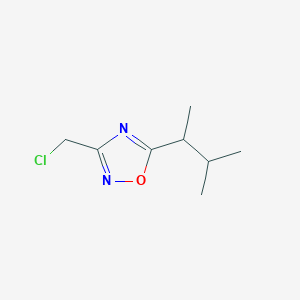
amino}acetic acid](/img/structure/B6615977.png)
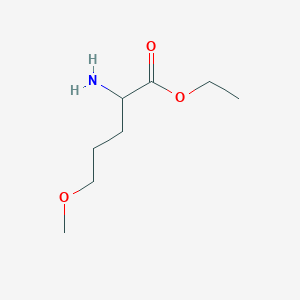
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)


